molecular formula C13H19ClN2O2 B2509216 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea CAS No. 725711-03-5

1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea

Cat. No.: B2509216
CAS No.: 725711-03-5
M. Wt: 270.76
InChI Key: OBLFEICGDWLKQF-UHFFFAOYSA-N
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Description

N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide is a N-acylurea.

Scientific Research Applications

Chloroacetamides in Research

Towards Understanding Chloroacetamides' Mechanisms :Research has shown that chloroacetamides, including compounds structurally related to N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide, primarily target very-long-chain fatty acids (VLCFAs) synthesis. These findings suggest a mechanism where chloroacetamides inhibit the elongase enzyme system involved in the formation of VLCFAs, a process critical for cell function and growth. This inhibition is stereospecific and depends on the amide structure, highlighting the compound's potential in studying VLCFA-related metabolic pathways and diseases (Böger, Matthes, & Schmalfuss, 2000).

Adamantane Derivatives in Neurodegenerative Research

Potential in Neurodegenerative Disease Treatment :Adamantane derivatives, which are structurally related to the adamantyl group in N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide, have shown promise in treating neurodegenerative diseases. Compounds such as amantadine and memantine, known for their efficacy in dementia, Alzheimer's, and Parkinson's diseases, highlight the potential therapeutic applications of adamantane-based scaffolds. These derivatives exhibit a wide range of pharmacological potentials due to their interaction with various neurotransmitter systems and their ability to cross the blood-brain barrier, suggesting the usefulness of N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide in neuropharmacological research (Dembitsky, Gloriozova, & Poroikov, 2020).

Safety and Hazards

The safety and hazards associated with “N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

N-(1-adamantylcarbamoyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c14-7-11(17)15-12(18)16-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFEICGDWLKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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